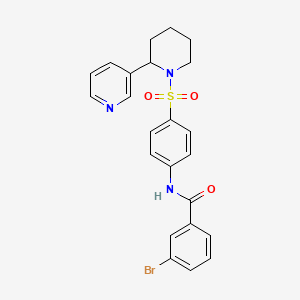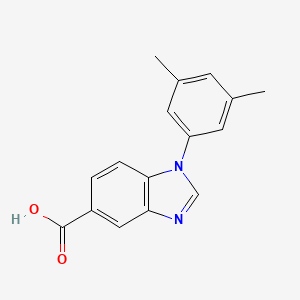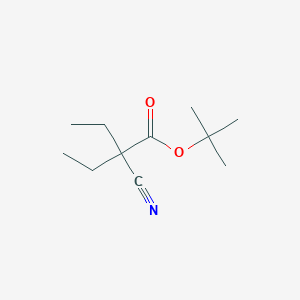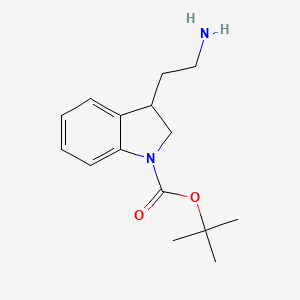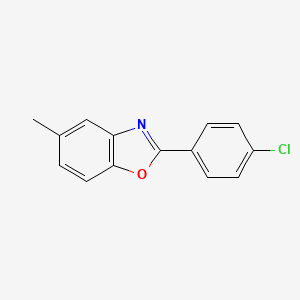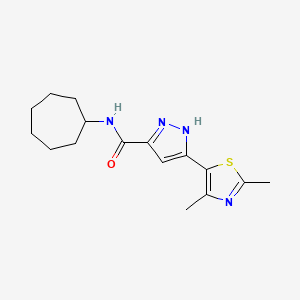
N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N4OS and its molecular weight is 318.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Pyrazole Derivatives for Biological Applications Research into pyrazole derivatives, such as the study by Palkar et al. (2017), has focused on designing compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study outlines the synthesis of novel analogs and their spectral characterization, emphasizing the compounds' non-cytotoxic concentrations and their potential as antibacterial agents Palkar et al., 2017.
Investigation into Regioselectivity and Biological Activity of Isoxazoline and Pyrazole Derivatives Another line of investigation, as described by Zaki et al. (2016), explores the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, revealing their significant antimicrobial activity. This study demonstrates the utility of pyrazole compounds in generating biologically active molecules with potential applications in drug development Zaki et al., 2016.
Antitumor Activity of Pyrazole Derivatives Fahim et al. (2019) examined the antitumor properties of novel pyrimidiopyrazole derivatives, highlighting their significant in vitro activity against the HepG2 cell line. This study emphasizes the therapeutic potential of pyrazole-based compounds in cancer treatment, supported by molecular docking and density functional theory (DFT) studies Fahim et al., 2019.
Synthesis and Characterization of Research Chemicals Research chemicals, including synthetic cannabinoids with pyrazole structures, have been synthesized and characterized to differentiate between isomers and assess pharmacological activities. For instance, McLaughlin et al. (2016) detailed the synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its regioisomer, underscoring the importance of correct identification and potential pharmacological exploration McLaughlin et al., 2016.
Propriétés
IUPAC Name |
N-cycloheptyl-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-10-15(22-11(2)17-10)13-9-14(20-19-13)16(21)18-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQBUQYMYPFMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


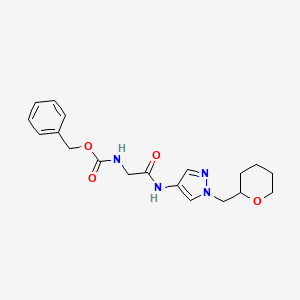

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2428720.png)
![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)
